

Fundamental interactions of Disperse Red 82 with synthetic fibers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Disperse Red 82*

Cat. No.: *B082367*

[Get Quote](#)

An In-depth Technical Guide to the Fundamental Interactions of **Disperse Red 82** with Synthetic Fibers

For Researchers, Scientists, and Development Professionals

Abstract

This technical guide provides a comprehensive examination of the core physicochemical interactions between C.I. **Disperse Red 82** and synthetic fibers, with a primary focus on polyethylene terephthalate (PET), commonly known as polyester. Disperse dyes are the principal class of colorants for polyester due to their non-ionic, hydrophobic nature and low water solubility. The dyeing mechanism is not one of chemical reaction but of diffusion and physical adsorption, governed by complex thermodynamic and kinetic principles. This document details the intermolecular forces, thermodynamic models, and kinetic processes that define the dye-fiber relationship. It further provides standardized experimental protocols for analysis and presents logical and molecular models through visualization to facilitate a deeper understanding of the dyeing system.

Introduction to the Components

The interaction between a dye and a fiber is dictated by the chemical and physical properties of both components.

C.I. Disperse Red 82

C.I. **Disperse Red 82** is a non-ionic, monoazo dye characterized by its low solubility in water, making it suitable for dyeing hydrophobic fibers.^[1] In aqueous dyebaths, it exists as a fine dispersion with the aid of surfactants.^[2] Its small molecular size allows it to penetrate the tightly packed polymer structure of synthetic fibers under specific conditions.^[3]

Synthetic Fibers: Polyester (PET)

Polyester, chemically known as polyethylene terephthalate (PET), is a synthetic polymer renowned for its hydrophobicity and high crystallinity.^[4] Its structure consists of repeating ester units, providing mechanical strength and chemical resistance.^[5] The polymer chains in polyester are densely packed, with amorphous regions that can accommodate dye molecules. The dyeing process is only effective above polyester's glass transition temperature (T_g), where the polymer chains gain sufficient mobility to allow dye penetration.^{[4][6]}

Table 1: Properties of C.I. Disperse Red 82

Property	Value
Common Name	C.I. Disperse Red 82
C.I. Number	11140
Chemical Class	Single Azo
Molecular Formula	C ₂₁ H ₂₁ N ₅ O ₆ ^{[7][8][9]}
Molecular Weight	439.42 g/mol ^{[7][8]}
CAS Registry No.	12223-42-6 or 30124-94-8 ^{[7][8][9]}
Physical Form	Dark brown powder, insoluble in water ^{[7][10]}

Table 2: Properties of Polyethylene Terephthalate (PET) Fiber

Property	Value
Chemical Name	Polyethylene Terephthalate
Repeating Unit Formula	$(C_{10}H_8O_4)n$ ^{[5][6][11]}
Glass Transition Temp. (Tg)	65 - 80 °C ^[6]
Melting Temperature (Tm)	240 - 270 °C ^[6]
Key Characteristic	Hydrophobic, semi-crystalline structure ^{[4][12]}

Core Interaction Mechanisms

The uptake and retention of **Disperse Red 82** by polyester fibers are governed by physical forces and the principle of forming a solid solution.

Intermolecular Forces

Unlike reactive or acid dyes, disperse dyes do not form covalent or strong ionic bonds with polyester.^[13] The interaction is dominated by weaker intermolecular forces:

- Van der Waals Forces: These are the primary attractive forces between the non-polar dye molecules and the largely non-polar polyester polymer chains.^{[2][14][15][16]} Although individually weak, their collective effect is significant, holding the dye molecules within the fiber matrix.^[15]
- Hydrogen Bonds: Hydrogen bonds can form between suitable functional groups on the dye molecule (e.g., those containing nitrogen or oxygen) and the ester groups of the polyester.^{[2][15][17]} These are secondary to Van der Waals forces but contribute to the overall affinity.
- Hydrophobic Interactions: This is a critical driving force. The hydrophobic dye molecules are thermodynamically unstable in the aqueous dyebath and preferentially migrate to the more compatible hydrophobic environment of the fiber interior.^{[1][15]}

The Solid Solution Model

The dyeing of polyester with disperse dyes is best described by the solid solution theory.[14] In this model, the dyeing process is considered a transfer of the dye (solute) from the aqueous phase (solvent 1) into the fiber (solid solvent 2).[2] At high temperatures (e.g., 130°C), the amorphous regions of the polyester swell, allowing the dispersed dye molecules to diffuse in and become trapped upon cooling, forming a stable solid solution.[14][17]

Thermodynamic and Kinetic Principles

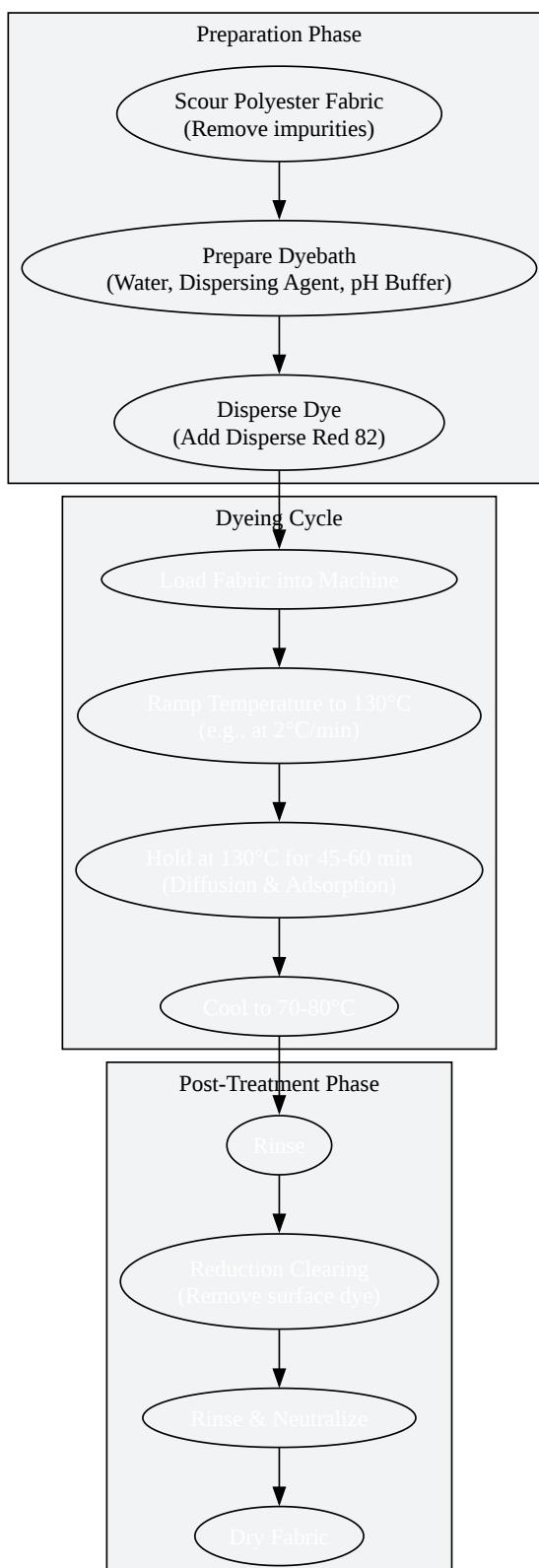
Thermodynamics of Dyeing

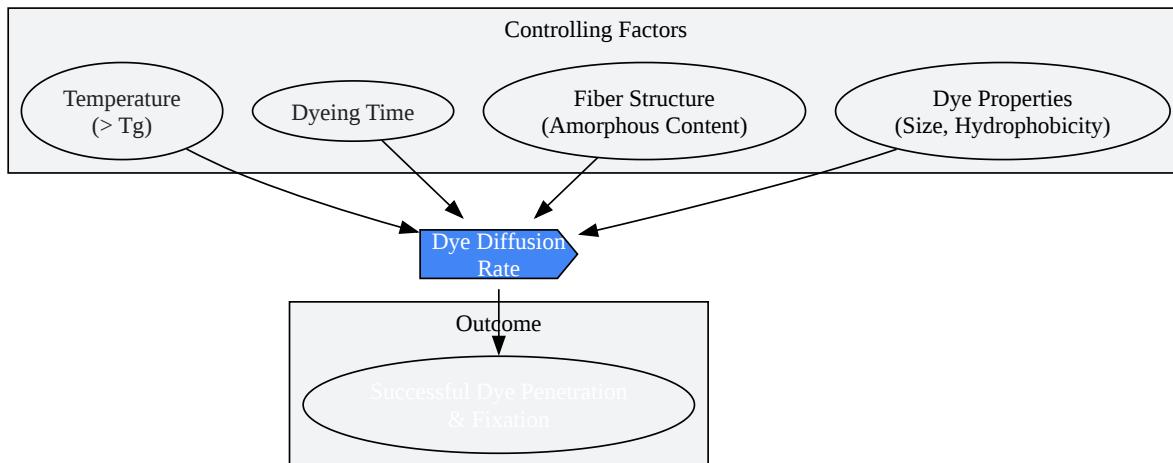
Thermodynamics describes the state of the dye-fiber system at equilibrium. The distribution of dye between the fiber and the dyebath is characterized by adsorption isotherms.[18]

- Adsorption Isotherms: These models mathematically describe the equilibrium relationship between the concentration of dye in the fiber and the concentration of dye in the bath at a constant temperature.
 - Nernst Isotherm: Often best describes the partitioning of disperse dyes into polyester, treating the fiber as a solid-state solvent.
 - Langmuir Isotherm: Assumes monolayer adsorption onto a finite number of identical sites on the fiber surface.
 - Freundlich Isotherm: An empirical model that describes adsorption on heterogeneous surfaces.[19][20]

Table 3: Common Adsorption Isotherm Models

Isotherm Model	Description & Assumptions
Nernst	Describes a partition mechanism where the dye distributes between two phases (dyebath and fiber) according to a constant partition coefficient. Assumes ideal solution behavior. [18] [21]
Langmuir	Assumes adsorption occurs at specific, homogeneous sites within the adsorbent. It postulates monolayer adsorption, with no interaction between adsorbed molecules. [19] [22]
Freundlich	An empirical model that assumes a heterogeneous adsorption surface with a non-uniform distribution of adsorption heat and affinities. It is not restricted to monolayer formation. [19] [22]
Redlich-Peterson	A hybrid three-parameter model that incorporates features of both the Langmuir and Freundlich isotherms. It can be applied in either homogeneous or heterogeneous systems. [19]


The affinity of the dye for the fiber is quantified by thermodynamic parameters such as the standard affinity ($\Delta\mu^\circ$), enthalpy (ΔH°), and entropy (ΔS°) of dyeing. For disperse dyes on polyester, the process is typically exothermic (negative ΔH°), meaning equilibrium dye uptake is favored at lower temperatures, although the rate of dyeing is impractically slow at such temperatures.[\[21\]](#)


Kinetics of Dyeing

Kinetics is concerned with the rate at which dyeing occurs. The primary factor controlling the dyeing rate of polyester is the diffusion of the dye molecules from the fiber surface into the polymer matrix.[\[4\]](#)

- Diffusion Coefficient (D): This parameter quantifies the rate of dye transfer through the fiber. Its value is highly dependent on temperature. Below Tg, diffusion is negligible. Above Tg, as polymer chain mobility increases, the diffusion coefficient rises significantly, allowing dyeing to proceed.[23][24]
- Activation Energy of Diffusion (Ea): This represents the energy barrier that dye molecules must overcome to move from one position to another within the fiber structure.[18] High-temperature dyeing (120-130°C) provides the necessary energy to overcome this barrier.[1]

Visualization of Processes and Relationships

[Click to download full resolution via product page](#)

[Click to download full resolution via product page](#)

Experimental Protocols

Protocol for High-Temperature Exhaust Dyeing

This protocol describes a standard laboratory procedure for dyeing polyester fabric with **Disperse Red 82**.

- Fabric Preparation: Scour a pre-weighed polyester fabric sample with a 2 g/L non-ionic surfactant solution at 60°C for 30 minutes to remove any sizing agents or impurities.[\[18\]](#) Rinse thoroughly.
- Dyebath Preparation: Prepare a dyebath with a liquor ratio of 40:1. Add a dispersing agent (e.g., 1 g/L) and buffer the solution to a pH of 4.5-5.0 using acetic acid.[\[2\]](#)
- Dye Dispersion: Make a paste of the required amount of **Disperse Red 82** powder with a small amount of water before adding it to the dyebath to ensure proper dispersion.[\[2\]](#)
- Dyeing Cycle:

- Place the scoured fabric in the dyebath at 60°C and run for 15 minutes.[2]
- Increase the temperature to 130°C at a rate of 2°C/minute.
- Hold the temperature at 130°C for 60 minutes to allow for dye diffusion and fixation.[2]
- Cool the dyebath to 70°C at a rate of 3°C/minute.
- Post-Dyeing Treatment:
 - Drain the dyebath and rinse the fabric.
 - Reduction Clearing: Treat the fabric in a solution containing 2 g/L sodium hydrosulfite and 2 g/L sodium hydroxide at 70-80°C for 15-20 minutes. This step removes unfixed dye from the fiber surface, significantly improving fastness properties.[25]
 - Rinse the fabric thoroughly with hot water, then cold water, and neutralize with dilute acetic acid if needed.
 - Dry the fabric.

Protocol for Adsorption Isotherm Determination

This protocol is used to study the equilibrium dyeing behavior.

- Setup: Prepare a series of sealed dyeing vessels, each containing a known weight of scoured polyester fabric (e.g., 1 gram).
- Dye Solutions: Prepare dyebaths with a range of initial dye concentrations (e.g., from 50 mg/L to 1000 mg/L), keeping the pH and dispersing agent concentration constant.[26]
- Equilibrium Dyeing: Place the fabric samples in the dyebaths and conduct the dyeing process at a constant temperature (e.g., 130°C) for a time sufficient to ensure equilibrium is reached (typically 3-5 hours).[18]
- Analysis:
 - After dyeing, quickly cool the vessels to stop the process.

- Remove the fabric samples.
- Measure the concentration of the remaining dye in each dyebath using a UV-Visible spectrophotometer at the dye's wavelength of maximum absorbance (λ_{max}).
- Calculation:
 - Calculate the amount of dye absorbed by the fiber (in mg of dye per g of fiber) by subtracting the final dyebath concentration from the initial concentration.
 - Plot the concentration of dye in the fiber (C_f) versus the concentration of dye remaining in the bath (C_s) to generate the adsorption isotherm. Analyze the data using the isotherm models in Table 3.

Protocol for Colorfastness Evaluation

After dyeing, the fabric's performance is evaluated using standardized tests.

- Colorfastness to Washing: Assessed according to standards like ISO 105-C06 or AATCC 61. The dyed sample is washed with a multifiber fabric, and both the color change of the sample and the staining of the adjacent fibers are evaluated against a greyscale.[27][28]
- Colorfastness to Rubbing (Crocking): Assessed using a crockmeter according to ISO 105-X12 or AATCC 8. The amount of color transferred to a standard white cloth under dry and wet conditions is evaluated.[27][29][30]
- Colorfastness to Light: Assessed by exposing the sample to a standardized artificial light source (e.g., Xenon arc lamp) according to ISO 105-B02 or AATCC 16. The fading of the sample is compared against a set of blue wool standards.[30]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. textilelearner.net [textilelearner.net]
- 3. The characterization of disperse dyes in polyester fibers using DART mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dye-Fiber Interactions → Term [pollution.sustainability-directory.com]
- 5. shobeirshimi.com [shobeirshimi.com]
- 6. specialchem.com [specialchem.com]
- 7. worlddyeveriety.com [worlddyeveriety.com]
- 8. 30124-94-8 CAS MSDS (Disperse Red 82) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. Disperse Red 82 | C21H21N5O6 | CID 121639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Disperse Red 82 | 30124-94-8 [chemicalbook.com]
- 11. Polyethylene Terephthalate | 25038-59-9 [chemicalbook.com]
- 12. Polyethylene Terephthalate | PET Structure, Properties & Uses | Study.com [study.com]
- 13. globalspec.com [globalspec.com]
- 14. dalalinstitute.com [dalalinstitute.com]
- 15. textilelearner.net [textilelearner.net]
- 16. Textile Chemistry [drmsparmar.blogspot.com]
- 17. textilestudycenter.com [textilestudycenter.com]
- 18. crimsonpublishers.com [crimsonpublishers.com]
- 19. cabidigitallibrary.org [cabidigitallibrary.org]
- 20. Curcumin dye adsorption in aqueous solution by carbon-based date palm seed: Preparation, characterization, and isotherm adsorption [scielo.org.mx]
- 21. hilariospublisher.com [hilariospublisher.com]
- 22. researchgate.net [researchgate.net]
- 23. pubs.aip.org [pubs.aip.org]
- 24. mdpi.com [mdpi.com]
- 25. benchchem.com [benchchem.com]
- 26. mdpi.com [mdpi.com]

- 27. intouch-quality.com [intouch-quality.com]
- 28. ijarbs.com [ijarbs.com]
- 29. blog.qima.com [blog.qima.com]
- 30. Mastering Color Fastness: Test Methods and Techniques for Exceptional Results - Textile Tester [darongtester.com]
- To cite this document: BenchChem. [Fundamental interactions of Disperse Red 82 with synthetic fibers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b082367#fundamental-interactions-of-disperse-red-82-with-synthetic-fibers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com